(Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2,3)30-20(24)13-28-16-9-10-17-18(12-16)29-19(21(17)25)11-14-5-7-15(8-6-14)22(26)27-4/h5-12H,13H2,1-4H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQOVJSTVAQTFI-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps:
Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the (Z)-Methyl Group: The (Z)-methyl group can be introduced via a Wittig reaction, using a suitable phosphonium ylide.
Attachment of the tert-Butoxy Group: This step may involve esterification or etherification reactions, using tert-butyl alcohol and appropriate activating agents like DCC (dicyclohexylcarbodiimide).
Final Coupling: The final step involves coupling the benzofuran core with the benzoate moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzoate rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures to (Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often associated with enhanced anticancer properties due to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation .
-
Antimicrobial Properties :
- Studies have demonstrated that derivatives of this compound can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the tert-butoxy group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
- Anti-inflammatory Effects :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
- Cancer Research :
- Antimicrobial Testing :
-
Polymer Development :
- A recent study focused on synthesizing biodegradable polymers from similar compounds for use in medical devices, demonstrating improved biocompatibility and mechanical strength, making them suitable for various biomedical applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzofuran core is known to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three analogous methyl ester derivatives from the sulfonylurea herbicide class, as documented in the Pesticide Chemicals Glossary (2001). These compounds share ester functionalities and heterocyclic cores but differ in substituents and biological targets.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Primary Use/Activity |
|---|---|---|---|
| (Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate | Benzofuran | tert-Butoxy carbonyl, methyl benzoate | Research-stage (potential herbicide/pharma) |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) | Triazine | Sulfonylurea, methyl triazine, methoxy | ALS-inhibiting herbicide |
| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (ethametsulfuron methyl ester) | Triazine | Sulfonylurea, ethoxy, methylamino | Selective herbicide for oilseed crops |
| Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (triflusulfuron methyl ester) | Triazine | Trifluoroethoxy, dimethylamino | Herbicide for sugar beet crops |
Key Findings:
Structural Divergence :
- The target compound’s benzofuran core distinguishes it from the triazine-based sulfonylureas in Table 1. Benzofuran systems are less common in commercial herbicides but are studied for their electron-deficient aromaticity, which may influence binding to enzymes like acetolactate synthase (ALS) .
- The tert-butoxy group provides greater steric hindrance and hydrolytic stability compared to the methoxy/ethoxy groups in triazine derivatives. This could reduce metabolic degradation but may also limit solubility in aqueous systems.
Functional Group Impact :
- Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on a sulfonylurea bridge (–SO₂–NH–CO–NH–) for ALS inhibition. The target compound lacks this motif, suggesting a different mechanism of action or target pathway.
- The methyl benzoate group in the target compound is analogous to the methyl ester substituents in sulfonylureas, which are critical for membrane permeability and systemic transport in plants .
Biological Activity: Triazine-based sulfonylureas exhibit high selectivity for ALS enzymes in weeds. Preliminary studies on benzofuran derivatives suggest herbicidal activity via oxidative stress induction, contrasting with the ALS inhibition of sulfonylureas .
Biological Activity
(Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests a range of possible interactions with biological systems.
Structural Overview
The compound can be described by the following structural formula:
Key Features:
- Benzofuran Core: Known for its diverse biological activities.
- (Z)-Methyl Group: Imparts specific stereochemical properties affecting reactivity.
- tert-Butoxy Group: Enhances solubility and stability.
The biological activity of this compound is believed to involve interactions with various molecular targets within cells. This compound may modulate enzyme activity or receptor binding, potentially leading to therapeutic effects such as:
- Anti-inflammatory effects: Through inhibition of pro-inflammatory cytokines.
- Anticancer properties: By inducing apoptosis in cancer cells.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. A study highlighted that certain synthesized derivatives showed an IC50 value as low as 10 nM, indicating potent inhibition of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds derived from similar structures have demonstrated considerable radical scavenging abilities, with some achieving over 70% inhibition in DPPH assays, suggesting a strong capacity to mitigate oxidative stress .
Antimicrobial Activity
Preliminary studies have shown that related benzofuran compounds possess antimicrobial properties against various pathogens. The structure–activity relationship (SAR) analysis indicates that modifications to the benzofuran core can enhance antibacterial and antifungal activities, making it a promising candidate for further development .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(2-hydroxyethoxy)benzofuran | Structure | Moderate anticholinesterase activity |
| Ethyl 4-(tert-butoxy)benzofuran | Structure | Antioxidant and antimicrobial properties |
| (Z)-methyl 4-(benzylpyridinium derivative) | Structure | High anticholinesterase activity (IC50 = 10 nM) |
Case Studies and Research Findings
- Study on Anticholinesterase Activity:
- Antioxidant Evaluation:
- Antimicrobial Screening:
Q & A
Basic: What are the optimal synthetic routes for preparing (Z)-methyl 4-((6-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, esterification, and protection/deprotection strategies. Key steps include:
- Benzofuran Core Formation : Reacting a substituted resorcinol derivative with a diketene precursor under acidic conditions to form the 3-oxobenzofuran scaffold .
- Stereoselective Condensation : Using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-configured methylidene group, ensuring proper stoichiometry and temperature control (e.g., 0–5°C to minimize isomerization) .
- Ester Protection : Introducing the tert-butoxy group via tert-butyl chloroacetate in the presence of a base like K₂CO₃ to avoid hydrolysis .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the Z-isomer. Typical yields range from 45–65% .
Basic: How can the Z-configuration of the methylidene group be confirmed experimentally?
Methodological Answer:
The Z-configuration is confirmed using:
- ¹H NMR : The coupling constant () between the methylidene protons and the benzofuran oxygen is typically <3 Hz for the Z-isomer due to restricted rotation, compared to >10 Hz for the E-isomer .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation (e.g., dihedral angles between the benzofuran and benzoate planes <20°) .
- NOESY NMR : Cross-peaks between the methylidene proton and the tert-butoxy group support the Z-configuration .
Advanced: How do solvent polarity and temperature influence the Z/E isomer ratio during synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state, favoring the Z-isomer. Non-polar solvents (e.g., toluene) may increase E-isomer formation due to reduced steric hindrance .
- Temperature : Lower temperatures (0–10°C) kinetically trap the Z-isomer, while higher temperatures (>40°C) promote equilibration toward the thermodynamically stable E-isomer. A study on analogous benzofurans showed a 15% increase in E-isomer at 50°C .
Recommendation : Monitor reaction progress via TLC and adjust quenching times to maximize Z-yield.
Advanced: What strategies mitigate decomposition during storage, given the compound’s sensitivity to light and moisture?
Methodological Answer:
- Storage Conditions : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butoxy ester .
- Handling : Use gloveboxes for weighing and dissolution. Avoid prolonged exposure to ambient light during experiments .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) can identify degradation products via HPLC-MS. For similar compounds, hydrolytic cleavage of the ester group is the primary degradation pathway .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The carbonyl groups (benzofuran-3-one and benzoate ester) show high electrophilicity ( >0.05), making them susceptible to nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the benzofuran ring, suggesting reactivity toward nucleophiles like amines or thiols.
- Validation : Compare computed IR spectra (e.g., C=O stretches at 1720–1750 cm⁻¹) with experimental data to confirm accuracy .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 61.55%, H: 5.97%, N: 1.60%) to confirm stoichiometry .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 456.1524 g/mol should match experimental data .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected ¹³C NMR shifts)?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled precursors to assign ambiguous peaks. For example, labeling the tert-butoxy carbonyl carbon can clarify shifts near 165 ppm .
- Dynamic NMR : Variable-temperature studies identify conformational exchanges causing split signals.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 4-(benzofuran-ylidene)benzoate derivatives) .
Advanced: What are the mechanistic implications of the compound’s fluorescence properties in imaging studies?
Methodological Answer:
- Fluorescence Quenching : The tert-butoxy group may enhance quantum yield by reducing non-radiative decay. A study on analogous xanthene derivatives showed a 30% increase in fluorescence upon ester protection .
- Solvatochromism : Test emission in solvents of varying polarity. A red shift in polar solvents suggests intramolecular charge transfer (ICT) between the benzofuran and benzoate moieties .
- Applications : Potential use as a pH-sensitive probe in live-cell imaging, with pKa tuned via substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
